molecular formula C20H23N3O3S B2505895 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide CAS No. 941998-64-7

2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide

Cat. No. B2505895
CAS RN: 941998-64-7
M. Wt: 385.48
InChI Key: QPNHIQGBCKMJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide is a chemical entity that may be related to various piperazine derivatives synthesized for pharmacological purposes. Piperazine derivatives are known for their potential in the development of novel therapeutic agents, particularly in the realm of psychopharmacology. The methoxyphenyl group suggests potential interactions with biological targets, while the presence of a methylthio phenyl moiety could imply additional pharmacokinetic properties.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step reactions, including the use of microwave irradiation techniques or conventional synthesis methods. For instance, a series of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides were synthesized and characterized by spectral data, including IR, (1)H NMR, and MS, with purity confirmed by microanalysis . Although the specific synthesis of this compound is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, and their analysis often involves advanced techniques such as X-ray crystallography. For example, novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been studied using single-crystal X-ray diffraction, revealing that the piperazine ring adopts a chair conformation . Computational methods like DFT calculations can also provide insights into the reactive sites and the electrophilic or nucleophilic nature of the molecules .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including the formation of N-acyliminium ions, which can be trapped by nucleophilic side chains to yield bridged piperazine-3-ones . The presence of substituents such as methoxy and methylthio groups can influence the reactivity and the outcome of these reactions, potentially leading to a diverse array of products with different pharmacological profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and stability. The intermolecular hydrogen bonds, as observed in related compounds, can contribute to the crystal packing and overall solid-state properties of the compound . These properties are crucial for the pharmacokinetics and pharmacodynamics of potential therapeutic agents.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel compounds derived from related structures have been synthesized for potential therapeutic applications, such as anti-inflammatory and analgesic agents. These compounds exhibit significant cyclooxygenase inhibition and possess analgesic and anti-inflammatory activities, with some showing high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).
  • Another study focused on the synthesis of 1,2,4-triazole derivatives, demonstrating antimicrobial activities against various microorganisms. This showcases the versatility of similar chemical frameworks in creating compounds with potential as antimicrobial agents (Bektaş et al., 2007).

Anticonvulsant and Analgesic Activities

  • Research into compounds with structures related to 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide revealed anticonvulsant and analgesic properties. These findings are significant for the development of new therapeutic options for epilepsy and pain management (Obniska et al., 2015).

Acetylcholinesterase Inhibitors

  • A study on thiazole-piperazine derivatives as acetylcholinesterase inhibitors highlights the potential of similar compounds in treating neurodegenerative diseases, such as Alzheimer's. Some derivatives showed significant inhibition rates, suggesting their utility in exploring treatments for cognitive disorders (Yurttaş et al., 2013).

Structural and Mechanistic Insights

  • Structural characterization and crystal structure analysis of cinnamide derivatives provide insights into the molecular architecture and potential interactions with biological targets. Such studies are foundational for understanding the activity profiles of these compounds and guiding the design of future therapeutic agents (Zhong et al., 2018).

Selective Bacterial Targeting

  • Research into compounds showing selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells offers a novel approach to tackling antibiotic resistance. This highlights the therapeutic potential of related compounds in addressing persistent bacterial infections (Kim et al., 2011).

properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylsulfanylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-26-17-8-6-16(7-9-17)22-10-12-23(13-11-22)20(25)19(24)21-15-4-3-5-18(14-15)27-2/h3-9,14H,10-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNHIQGBCKMJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.